Structural Properties and Characterization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid: A Technical Guide for Peptidomimetic Design
Structural Properties and Characterization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic Acid: A Technical Guide for Peptidomimetic Design
Executive Summary
The development of advanced peptidomimetics and targeted therapeutics heavily relies on the incorporation of unnatural amino acids (UAAs) to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability[1]. 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid , commonly referred to as N-Boc-O-ethyl-L-homoserine (CAS: 1616273-34-7)[2], serves as a critical structural building block in modern drug discovery. By introducing an ether-linked aliphatic side chain, this UAA modulates lipophilicity and steric bulk, while the tert-butoxycarbonyl (Boc) protecting group enables highly controlled, orthogonal peptide synthesis strategies[3].
This whitepaper provides a comprehensive, self-validating framework for the structural characterization, analytical validation, and synthetic incorporation of Boc-O-ethyl-homoserine into complex molecular architectures, including antibody-drug conjugates and recombinase systems[4][5].
Molecular Architecture & Structural Properties
The structural identity of Boc-O-ethyl-homoserine is defined by a butanoic acid backbone, an alpha-amino group protected by a Boc moiety, and an ethoxy group at the gamma position (C4). This specific architecture acts as an isostere for native polar amino acids (like serine or threonine) but replaces the hydrogen-bond donating hydroxyl group with a hydrophobic, chemically stable ethyl ether.
Quantitative Data Summary
The following table consolidates the critical physicochemical properties required for stoichiometric calculations and analytical profiling:
| Property | Value | Structural Significance |
| IUPAC Name | 2-{[(tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid | Defines absolute connectivity. |
| Common Name | N-Boc-O-ethyl-L-homoserine | Standard nomenclature in SPPS. |
| CAS Number | 1616273-34-7 | Unique chemical registry identifier. |
| Molecular Formula | C₁₁H₂₁NO₅ | Stoichiometric basis for mass spectrometry. |
| Molecular Weight | 247.29 g/mol | Critical for coupling equivalent calculations. |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Acid-labile N-alpha protection. |
| Side Chain | O-ethyl ether (-CH₂-CH₂-O-CH₂-CH₃) | Enhances lipophilicity and proteolytic resistance. |
Mechanistic Rationale in Drug Design
The strategic selection of Boc-O-ethyl-homoserine in drug design is driven by two primary mechanistic advantages:
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Pharmacokinetic Optimization via the O-Ethyl Ether: Native homoserine contains a reactive hydroxyl group that can undergo unwanted side reactions (e.g., lactonization) and acts as a hydrogen bond donor, which often restricts passive membrane transport. Alkylating this oxygen to form an ethyl ether increases the molecule's partition coefficient (LogP), thereby enhancing cellular permeability and providing resistance against endogenous proteases[1].
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Orthogonal Synthesis via Boc Protection: The Boc group provides robust temporary protection of the alpha-amine. It is completely stable to catalytic hydrogenation and basic conditions (allowing for side-chain manipulations if needed) but is rapidly cleaved by strong anhydrous acids, such as trifluoroacetic acid (TFA). This allows for precise, step-by-step elongation of the peptide chain without premature polymerization[6].
Analytical Characterization Protocols
To ensure scientific integrity, the characterization of Boc-O-ethyl-homoserine must function as a self-validating system . This means the output of one analytical method directly corroborates the findings of another, leaving no room for structural ambiguity.
Reverse-Phase HPLC (Purity Assessment)
Causality: A C18 stationary phase is selected to interact with the hydrophobic Boc and O-ethyl groups. The mobile phase must contain 0.1% TFA to suppress the ionization of the free carboxylic acid (pKa ~2.2). Fully protonating the carboxylate prevents peak tailing and ensures a sharp, reproducible retention time, validating the homogeneity of the sample.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1 mg of Boc-O-ethyl-homoserine in 1 mL of 50:50 Water/Acetonitrile (HPLC grade).
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Column Setup: Equip the system with a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
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Gradient Elution: Run a linear gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 20 minutes at a flow rate of 1.0 mL/min.
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Detection: Monitor UV absorbance at 210 nm (detecting the amide/carbonyl backbone).
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Validation: A single sharp peak with an area >97% confirms purity suitable for solid-phase peptide synthesis (SPPS).
LC-MS (Mass & Fragmentation Confirmation)
Causality: Electrospray Ionization (ESI) in positive mode will protonate the molecule. The self-validating aspect of this protocol relies on in-source fragmentation: the Boc group is notoriously labile under MS conditions. Observing the parent ion alongside a specific fragment loss confirms the presence of the Boc moiety.
Step-by-Step Methodology:
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Injection: Inject 5 µL of the HPLC-prepared sample into the LC-MS system.
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Ionization: Apply a capillary voltage of 3.0 kV in ESI+ mode.
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Mass Analysis: Scan from m/z 100 to 500.
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Validation: Identify the protonated parent mass [M+H]+ at m/z 248.3. Crucially, increase the collision energy slightly to induce fragmentation; the appearance of a peak at m/z 148.3 (loss of 100 Da: isobutylene + CO₂) definitively self-validates the presence of the intact Boc protecting group[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS confirms the molecular weight, 1H NMR maps the exact atomic connectivity.
Step-by-Step Methodology:
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Preparation: Dissolve 10 mg of the UAA in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO- d6 .
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Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz.
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Validation (Peak Assignment):
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1.40 ppm (singlet, 9H): Confirms the three equivalent methyl groups of the tert-butyl moiety.
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1.15 ppm (triplet, 3H): Confirms the terminal methyl of the O-ethyl group.
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3.40–3.50 ppm (multiplet, 4H): Validates the methylene protons adjacent to the ether oxygen (-CH₂-O-CH₂-).
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4.10–4.20 ppm (multiplet, 1H): Confirms the chiral alpha-proton.
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Caption: Analytical validation workflow for Boc-O-ethyl-homoserine ensuring high-fidelity characterization.
Synthetic Incorporation & Peptide Coupling Dynamics
Incorporating Boc-O-ethyl-homoserine into a growing peptide chain requires precise control over coupling kinetics to prevent racemization at the alpha-carbon.
Coupling Protocol (Solution or Solid-Phase)
Causality: We utilize HBTU (a uronium salt) in the presence of DIPEA (N,N-Diisopropylethylamine). DIPEA is chosen because its extreme steric bulk prevents it from acting as a nucleophile; it functions solely as a base to deprotonate the UAA's carboxylic acid. HBTU rapidly converts this carboxylate into an active OBt (hydroxybenzotriazole) ester. This active ester is highly reactive toward the N-terminal amine of the resin-bound peptide but stable enough to resist oxazolone formation, thereby preventing racemization during coupling[7].
Step-by-Step Methodology:
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Activation: In a dry vial, dissolve 3.0 equivalents of Boc-O-ethyl-homoserine and 2.9 equivalents of HBTU in anhydrous DMF. Add 6.0 equivalents of DIPEA. Vortex for 3 minutes to allow the active OBt ester to fully form.
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Coupling: Add the activated UAA solution to 1.0 equivalent of the resin-bound peptide (bearing a free N-terminus). Agitate at room temperature for 45–60 minutes.
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Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A transition from blue (free primary amine) to colorless/yellow confirms >99% coupling efficiency.
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Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) for 30 minutes to cleave the Boc group, exposing the alpha-amine of the newly added O-ethyl-homoserine for the next coupling cycle.
Caption: Mechanistic pathway for the activation and coupling of Boc-O-ethyl-homoserine in peptide synthesis.
Conclusion
The strategic utilization of 2-{[(Tert-butoxy)carbonyl]amino}-4-ethoxybutanoic acid (Boc-O-ethyl-homoserine) represents a sophisticated approach to peptidomimetic engineering. By adhering to the strict, self-validating analytical and synthetic protocols outlined in this guide, researchers can ensure the high-fidelity incorporation of this unnatural amino acid, ultimately driving the development of therapeutics with superior stability, target affinity, and pharmacokinetic profiles.
References
-
ACS Publications / PMC. Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length. Retrieved from [Link]
- Google Patents (WO2021016075A1).Recombinase compositions and methods of use (Incorporation of O-ethyl-homoserine).
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Googleapis (WO 2020/128488 A1). Antibody-drug conjugates featuring unnatural amino acids. Retrieved from [Link]
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- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1616273-34-7 | N-(tert-Butoxycarbonyl)-O-ethyl-L-homoserine - AiFChem [aifchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2021016075A1 - Recombinase compositions and methods of use - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Nanometer-Sized Amino Acids for the Synthesis of Nanometer-Scale Water-Soluble Molecular Rods of Precise Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
